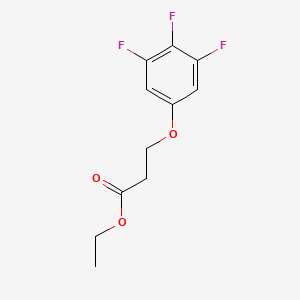

Ethyl 3-(3,4,5-trifluoro-phenoxy)propanoate

Description

Ethyl 3-(3,4,5-trifluoro-phenoxy)propanoate is an organofluorine compound characterized by a propanoate ester backbone linked to a 3,4,5-trifluorophenoxy group.

Properties

IUPAC Name |

ethyl 3-(3,4,5-trifluorophenoxy)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O3/c1-2-16-10(15)3-4-17-7-5-8(12)11(14)9(13)6-7/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWICEVQGXRMBBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCOC1=CC(=C(C(=C1)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001198959 | |

| Record name | Propanoic acid, 3-(3,4,5-trifluorophenoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001198959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443306-60-2 | |

| Record name | Propanoic acid, 3-(3,4,5-trifluorophenoxy)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443306-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-(3,4,5-trifluorophenoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001198959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3,4,5-trifluoro-phenoxy)propanoate typically involves the reaction of 3,4,5-trifluorophenol with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The product is then purified through standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(3,4,5-trifluoro-phenoxy)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the ester moiety, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or other strong bases in polar aprotic solvents.

Major Products Formed:

Oxidation: 3-(3,4,5-trifluoro-phenoxy)propanoic acid.

Reduction: 3-(3,4,5-trifluoro-phenoxy)propanol.

Substitution: Various substituted phenoxypropanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3,4,5-trifluoro-phenoxy)propanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the production of agrochemicals, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(3,4,5-trifluoro-phenoxy)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is crucial for its potential biological activities, as it can interact with enzymes, receptors, and other cellular components, leading to various physiological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s defining feature is the 3,4,5-trifluorophenoxy moiety. Key comparisons include:

Key Observations :

- Electron-Withdrawing vs. Donating Groups : The 3,4,5-trifluoro substitution enhances electrophilicity and stability compared to methoxy derivatives, which are electron-donating .

- Heterocyclic vs. Halogenated Substituents: Analogs like quizalofop-P-ethyl incorporate nitrogen-rich heterocycles (quinoxaline), enabling targeted enzyme inhibition in plants. In contrast, trifluoro groups may improve membrane permeability .

Physicochemical Properties

| Property | This compound | Ethyl 3-[2-chloro-4-(trifluoromethyl)phenoxy]propanoate | Quizalofop-P-ethyl |

|---|---|---|---|

| Lipophilicity (LogP) | High (predicted) | High | Moderate |

| Water Solubility | Low | Low | Low |

| Stability | Resistant to hydrolysis | Moderate | High |

Biological Activity

Ethyl 3-(3,4,5-trifluoro-phenoxy)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Pharmacological Properties

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity due to increased lipophilicity and metabolic stability. This compound has been studied for various pharmacological effects:

- Antimicrobial Activity : Studies have shown that similar compounds exhibit significant antimicrobial properties against various bacterial strains. For instance, derivatives with phenoxy groups have been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory activity, which is common among esters containing aromatic substituents.

- Herbicidal Activity : this compound has been evaluated for herbicidal properties. In field trials, related compounds have demonstrated effective control over annual and perennial weeds at specific application rates.

Study on Antimicrobial Activity

A study published in Journal of Agricultural and Food Chemistry evaluated the antimicrobial effects of ethyl esters with fluorinated groups. The results indicated that this compound showed promising activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| This compound | 32 | 64 |

| Control (Phenoxyacetic acid) | 128 | >256 |

Herbicidal Efficacy Study

In another study focusing on herbicidal activity published in Pesticide Science, this compound was tested for its efficacy in controlling specific weed species:

- Target Weeds : Amaranthus retroflexus (redroot pigweed), Echinochloa crus-galli (barnyard grass)

- Application Rate : 0.1 kg a.i./ha

- Results : The compound achieved over 80% control of target weeds within two weeks post-application.

The biological activity of this compound is hypothesized to involve:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.

- Disruption of Membrane Integrity : The lipophilic nature allows penetration into bacterial membranes, leading to cell lysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.